Cas no 1995887-90-5 (3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide)

3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide 化学的及び物理的性質
名前と識別子
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- 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
- EN300-1140754
- 1995887-90-5
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- インチ: 1S/C11H20N4O/c1-4-9-14-6-7-15(9)8(3)10(11(12)16)13-5-2/h6-8,10,13H,4-5H2,1-3H3,(H2,12,16)
- InChIKey: YEVTXZHMLPGNPY-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)N1C=CN=C1CC)NCC)N
計算された属性
- 精确分子量: 224.16371127g/mol
- 同位素质量: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 72.9Ų
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140754-0.05g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1140754-0.5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1140754-5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1140754-2.5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1140754-1.0g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140754-0.1g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1140754-1g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1140754-0.25g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1140754-10g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
1995887-90-5 | 95% | 10g |
$5159.0 | 2023-10-26 |
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamideに関する追加情報
Introduction to 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS No. 1995887-90-5)
3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, with the CAS number 1995887-90-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives and is characterized by its unique structural features, which include an imidazole ring and an ethylamino group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide is composed of a central butanamide backbone, with an imidazole ring attached at the 3-position and an ethylamino group at the 2-position. The imidazole ring is a common motif in many biologically active compounds, known for its ability to form hydrogen bonds and interact with various biological targets. The ethylamino group, on the other hand, adds flexibility and hydrophobicity, which can influence the compound's solubility and membrane permeability.
Recent studies have highlighted the potential of 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalance. Research has shown that this compound can modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are crucial for maintaining normal brain function. This property makes it a potential candidate for the development of new drugs for conditions like depression, anxiety, and Parkinson's disease.
In addition to its neurological effects, 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide has been another area of focus in recent research. Studies have shown that this compound exhibits good oral bioavailability and a favorable distribution pattern within the body. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound also has a moderate half-life, which allows for sustained therapeutic effects without requiring frequent dosing.
To further understand the mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, researchers have conducted molecular docking studies using computational models. These studies have revealed that the compound can bind to specific receptors and enzymes involved in neurotransmitter regulation and inflammation. For example, it has been shown to interact with serotonin transporters (SERT) and monoamine oxidase (MAO), which are key targets for antidepressant drugs.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at various dose levels, with no serious adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential in specific disease conditions.
In conclusion, 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS No. 1995887-90-5) represents a promising candidate in the development of new pharmaceuticals for treating neurological disorders and inflammatory diseases. Its unique chemical structure, combined with its favorable pharmacokinetic properties and potential biological activities, makes it an exciting area of ongoing research in medicinal chemistry.
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